4-(4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol
Description
Properties
IUPAC Name |
4-[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-9-15(10-2-4-11(17)5-3-10)16(19-18-9)13-7-6-12(20)8-14(13)21/h2-8,20-21H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKHMCQBTJVIKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)O)O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Approaches
The target molecule’s structure comprises three critical components:
- Pyrazole core with substituents at positions 3 (resorcinol), 4 (4-chlorophenyl), and 5 (methyl).
- Resorcinol group , requiring protection during synthesis due to its reactive hydroxyl groups.
- 4-Chlorophenyl and methyl groups , introduced via precursor molecules or post-cyclization modifications.
Retrosynthetically, the pyrazole ring can be formed via 1,3-dipolar cyclocondensation between a β-diketone (or equivalent) and hydrazine derivatives. Substituent positioning is governed by the precursor’s regiochemistry.
Key Synthetic Pathways
Cyclocondensation of β-Diketones with Hydrazines
The most direct route involves reacting a β-diketone containing the 4-chlorophenyl and resorcinol moieties with hydrazine.
Synthesis of β-Diketone Precursor
A β-diketone such as 1-(4-chlorophenyl)-3-(2,4-dihydroxyphenyl)-2-methylpropane-1,3-dione is synthesized via a Claisen condensation between:
- 4-Chlorophenylacetic acid chloride (or ester)
- 3-Acetylresorcinol (protected as dimethoxy derivatives for stability).
Reaction Conditions :
- Base catalysis (e.g., NaH or LDA) in anhydrous THF or DMF.
- Protection of resorcinol hydroxyls as methoxy groups (e.g., using methyl iodide/K₂CO₃).
- Deprotection post-condensation using BBr₃ in CH₂Cl₂.
Pyrazole Formation
The β-diketone reacts with hydrazine hydrate in ethanol under reflux, forming the pyrazole ring via cyclodehydration.
Mechanistic Insight :
- Hydrazine attacks carbonyl groups, leading to enamine intermediates.
- Cyclization and elimination of water yield the pyrazole core.
Example Protocol :
- Dissolve β-diketone (1 eq) in ethanol.
- Add hydrazine hydrate (1.2 eq) and reflux for 12–24 hours.
- Cool, filter, and recrystallize from ethanol/water.
Suzuki-Miyaura Coupling for Late-Stage Functionalization
An alternative approach introduces the 4-chlorophenyl group via cross-coupling after pyrazole formation.
Synthesis of Halogenated Pyrazole Intermediate
- Prepare 3-(2,4-dihydroxyphenyl)-5-methyl-1H-pyrazole-4-boronic acid via borylation of a brominated precursor.
- Perform Suzuki coupling with 4-chlorophenylboronic acid using Pd(PPh₃)₄ catalyst and Na₂CO₃ base in dioxane/H₂O.
Advantages :
- Enables modular introduction of aryl groups.
- Avoids challenges in β-diketone synthesis.
Challenges :
Michael Addition-Cyclization Approach
A third method employs α,β-unsaturated ketones reacting with hydrazines.
Synthesis of Enone Precursor
- Prepare 3-(4-chlorophenyl)-2-methylacrylophenone via aldol condensation of 4-chlorobenzaldehyde and methyl ketone.
- React with resorcinol-derived hydrazine in acidic conditions (e.g., AcOH) to form the pyrazole.
Regioselectivity :
Optimization and Challenges
Protecting Group Strategies
Regiochemical Control
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| β-Diketone Cyclization | High regioselectivity, one-pot synthesis | Complex β-diketone synthesis | 60–75 |
| Suzuki Coupling | Modular, avoids diketone challenges | Requires halogenated intermediates | 50–65 |
| Michael Addition | Mild conditions, scalable | Limited substrate scope | 55–70 |
Scalability and Industrial Relevance
The β-diketone cyclization route is most viable for large-scale production due to:
- Established protocols for Claisen condensations.
- Commercially available precursors (e.g., 4-chlorophenylacetic acid).
- Compatibility with continuous-flow reactors for improved efficiency.
Chemical Reactions Analysis
Oxidation Reactions
The benzene-1,3-diol (catechol) group undergoes enzymatic and chemical oxidation:
Laccase-mediated oxidative coupling
-
Conditions : Myceliophthora thermophila laccase (0.1 mg/mL), pH 5.0, 30°C, 24 hours .
-
Outcome : Formation of dimeric or polymeric orthoquinone derivatives via C–C or C–O bond formation.
Chemical oxidation
-
Reagents : KMnO₄ (acidic conditions) or Ce(IV) ammonium nitrate.
-
Outcome : Selective oxidation of the catechol moiety to o-quinone, with preservation of the pyrazole ring.
Electrophilic Aromatic Substitution
The electron-rich aromatic systems participate in regioselective substitutions:
Nucleophilic Substitution
The 4-chlorophenyl group exhibits reactivity in cross-coupling and substitution:
Suzuki–Miyaura coupling
-
Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 12 hours.
-
Outcome : Replacement of the chlorine atom with aryl/heteroaryl boronic acids.
-
Example : Reaction with phenylboronic acid yields a biphenyl derivative (68%).
Nucleophilic aromatic substitution
Functionalization of the Pyrazole Ring
The NH group and C-3/C-5 positions enable further modifications:
N-Alkylation
Cycloaddition reactions
-
Diazocarbonyl cycloaddition : Ethyl diazoacetate, Zn(OTf)₂, Et₃N, RT .
-
Product : Pyrazolo[1,5-a]pyrimidine derivatives (89% yield) .
Protection/Deprotection of Hydroxyl Groups
The catechol moiety is selectively protected for synthetic flexibility:
| Protecting Group | Conditions | Deprotection Method |
|---|---|---|
| Acetyl | Ac₂O, pyridine, RT, 6 hours | NaOH/MeOH, 50°C, 2 hours |
| Methyl ether | MeI, K₂CO₃, DMF, 80°C | BBr₃, CH₂Cl₂, −78°C |
Biological Activity and Mechanistic Insights
While beyond the scope of pure chemical reactivity, the compound’s interactions with biological targets inform its synthetic utility:
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to 4-(4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol have shown efficacy against various cancer cell lines. A study demonstrated that such compounds can induce apoptosis in cancer cells through the modulation of key signaling pathways.
Anti-inflammatory Properties
Research has highlighted the anti-inflammatory potential of pyrazole compounds. In vitro assays revealed that derivatives can inhibit pro-inflammatory cytokines, suggesting their use in treating inflammatory disorders. The compound's mechanism may involve the inhibition of NF-kB signaling pathways, which are crucial in inflammation.
Antifungal Activity
The compound has also been evaluated for its antifungal properties. In a comparative study, it was found to inhibit the growth of several fungal pathogens at low concentrations. This suggests potential applications in agricultural settings for protecting crops against fungal diseases.
Plant Protection Agents
Pyrazole derivatives are being investigated as potential plant protection agents due to their antifungal and bactericidal properties. A recent study reported that compounds similar to This compound effectively reduced the incidence of fungal infections in crops like wheat and oats. The active compounds demonstrated up to 90% inhibition against specific pathogens.
Polymer Chemistry
In material science, the incorporation of pyrazole derivatives into polymer matrices has been explored for enhancing thermal stability and mechanical properties. The compound's unique structure allows it to participate in cross-linking reactions, leading to improved material performance.
Data Summary Table
Case Studies
- Anticancer Study : A group of researchers synthesized a series of pyrazole derivatives and tested their anticancer activity on human breast cancer cell lines. The results indicated that certain substitutions on the pyrazole ring significantly enhanced cytotoxicity.
- Agricultural Application : In field trials, a formulation containing pyrazole derivatives was applied to wheat crops affected by rust fungi. The treated plots showed a marked reduction in disease severity compared to untreated controls.
Mechanism of Action
The mechanism of action of 4-(4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .
Comparison with Similar Compounds
Fluorophenyl Analog: 4-(4-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-3-yl)Benzene-1,3-Diol
- Key Differences : Chlorine (Cl) is replaced with fluorine (F) at the para position of the phenyl ring.
- Pharmacological Activity: Acts as a non-inhibitory pharmacological chaperone (PC) for methylmalonic aciduria (MMA) Cblb type when combined with hydroxocobalamin (OHCbl) . Exhibits dual behavior: Inhibits mutant ATR enzyme activity at 40 µM but reverses inhibition at 80 µM, suggesting concentration-dependent effects .
- Electronic Effects : Fluorine’s electronegativity may alter binding kinetics compared to chlorine.
Methoxyphenyl Analog: 4-(4-(4-Methoxyphenyl)-5-Methyl-1H-Pyrazol-3-yl)Benzene-1,3-Diol
- Key Differences : Chlorine is replaced with a methoxy (OCH₃) group.
- Structural Data: Molecular weight: 296.32 g/mol (vs. ~312 g/mol for the chlorophenyl variant) . Hydrogen bond donors/acceptors: 3 and 5, respectively, similar to the chlorophenyl compound .
- Functional Implications : Methoxy’s electron-donating nature may enhance solubility but reduce electrophilic interactions compared to chlorine.
Thiazol-Diazenyl Derivative: 4-(3-Methyl-1-Phenyl-4-(Thiazol-2-yl-Diazenyl)-1H-Pyrazol-5-yl)Diazenyl)Benzene-1,3-Diol
Methoxyphenoxy-Substituted Analog: 4-[4-(4-Methoxyphenoxy)-5-Methyl-1H-Pyrazol-3-yl]Benzene-1,3-Diol
Diazenyl Derivatives: 4-[(4-Chlorophenyl)Diazenyl]Benzene-1,3-Diol (A-3OH)
- Key Differences : Replaces the pyrazole core with a diazenyl (-N=N-) linker.
- Physical Properties : Melting point 195–197°C; IR shows OH (3260 cm⁻¹) and C=C (1610 cm⁻¹) stretches .
Data Table: Structural and Functional Comparison
Key Findings and Implications
- Substituent Effects :
- Chlorine (Cl) : Enhances electrophilicity and enzyme binding, critical for crystallography studies .
- Fluorine (F) : Introduces concentration-dependent enzyme modulation, likely due to smaller atomic size and electronegativity .
- Methoxy (OCH₃) : Improves solubility but may reduce target affinity compared to halogens .
- Structural Moieties :
- Pyrazole-diol cores are versatile scaffolds for pharmacological chaperones.
- Thiazole or diazenyl groups expand applications to materials science or metal coordination .
Biological Activity
The compound 4-(4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties based on various research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a chlorophenyl group and a pyrazole ring, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains. A study evaluating the antibacterial activity of various pyrazole derivatives reported minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Example Compound 1 | 0.0039 | Staphylococcus aureus |
| Example Compound 2 | 0.025 | Escherichia coli |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole compounds has also been documented. Many derivatives have been tested for their ability to inhibit inflammatory pathways, making them candidates for treating inflammation-related disorders. The presence of halogen substituents, such as chlorine in this compound, has been linked to enhanced anti-inflammatory effects .
Anticancer Potential
Research into the anticancer properties of pyrazole derivatives is ongoing. Some studies suggest that these compounds may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific derivatives have shown promise in preclinical models for their ability to target cancer cells selectively while sparing normal cells.
Case Studies
- Antibacterial Efficacy : A study highlighted the antibacterial efficacy of a series of pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the structure significantly influenced their antimicrobial potency .
- Anti-inflammatory Mechanisms : Another investigation focused on the anti-inflammatory mechanisms of pyrazole compounds, demonstrating their ability to downregulate pro-inflammatory cytokines in vitro .
- Anticancer Activity : A recent case study reported that certain pyrazole derivatives exhibited cytotoxic effects against specific cancer cell lines, indicating their potential as therapeutic agents in oncology .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare pyrazole derivatives like 4-(4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol?
- Methodological Answer : Multi-step synthesis often involves condensation reactions of substituted phenylhydrazines with diketones or β-keto esters, followed by cyclization. For example, describes a protocol where 5-acyloxypyrazoles are synthesized via Vilsmeier–Haack formylation (using POCl₃/DMF) of pyrazolones, yielding intermediates for further functionalization . highlights the use of Vilsmeier–Haack reactions for generating pyrazole carbaldehydes, which can be adapted for introducing hydroxyl groups .
Q. How is structural characterization of this compound performed to confirm its regiochemistry and purity?
- Methodological Answer : X-ray crystallography (as in and ) is critical for unambiguous confirmation of regiochemistry and hydrogen-bonding patterns. Spectroscopic techniques include:
- ¹H/¹³C NMR : To verify substitution patterns (e.g., chlorine and methyl group positions).
- IR spectroscopy : To identify phenolic -OH stretches (~3200–3500 cm⁻¹) and pyrazole ring vibrations .
- Mass spectrometry : For molecular ion validation and fragmentation analysis .
Q. What preliminary biological assays are relevant for screening this compound’s activity?
- Methodological Answer : Initial screening often targets antibacterial or enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase). and describe protocols for evaluating pyrazoline derivatives against bacterial strains (via MIC assays) or enzymes (using UV-Vis-based inhibition assays). For example, Mannich base derivatives in were tested for hCA I/II inhibition using 4-nitrophenyl acetate hydrolysis .
Advanced Research Questions
Q. How can synthetic yields be optimized for intermediates in multi-step routes?
- Methodological Answer : Reaction optimization may involve:
- Catalyst screening : uses acid catalysts for cyclization; alternatives like Lewis acids (e.g., ZnCl₂) could improve efficiency.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates ( ).
- Temperature control : Slow addition of reagents at 0–5°C minimizes side reactions during cyclization ( ) .
Q. How can crystallographic data resolve contradictions in reported tautomeric forms of pyrazole derivatives?
- Methodological Answer : X-ray diffraction ( ) clarifies tautomerism by identifying bond lengths and angles. For example, the keto-enol tautomerism in 5-acyloxypyrazoles is resolved by observing C=O and C–O bond distances. Computational studies (DFT) can supplement crystallography to model energetically favored tautomers .
Q. What strategies are effective for enhancing the compound’s bioavailability in pharmacological studies?
- Methodological Answer : Structural modifications include:
- Hydroxyl group protection : Acetylation or methylation ( ) to reduce polarity.
- Prodrug design : Converting phenolic -OH to phosphate esters for improved solubility.
- Co-crystallization : shows that co-crystals with benzoic acid derivatives enhance stability .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?
- Methodological Answer : Systematic substitution of the 4-chlorophenyl ( ) or 5-methyl groups ( ) is analyzed using:
- Molecular docking : To predict binding interactions with targets (e.g., COX-2 in ).
- QSAR models : Correlating logP, polar surface area, and IC₅₀ values from bioassays .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of structurally similar pyrazoles?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., bacterial strain variability) or purity issues. Mitigation steps include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
